Fdpn F-18
Description
Evolution of Radioligand Development for Neuroreceptor Imaging
The development of radioligands for neuroreceptor imaging has evolved significantly since the first imaging of opioid receptors in human volunteers by PET in 1984. nih.govingentaconnect.com Early efforts in opioid receptor radiochemistry often focused on the structure of prototype agonist ligands like morphine. researchgate.net However, initial attempts with carbon-11 (B1219553) labeled morphine derivatives did not show significant binding in vivo. researchgate.net The field progressed with the development of radiotracers targeting various neuroreceptor systems, including dopamine (B1211576) D2/D3 receptors with ligands like N-[11C]methylspiperone ([11C]NMSP). frontiersin.org The challenge in developing new PET tracers for neuroimaging often lies in their ability to cross the blood-brain barrier. wikipedia.org Small, lipophilic molecules have traditionally been favored for their ability to passively diffuse across this barrier. wikipedia.org
The Rationale for Targeting Opioid Receptors with PET Radioligands
Opioid receptors (ORs) are G-protein-coupled receptors widely distributed throughout the central nervous system, peripheral tissues, and the immune system. mdpi.com They play a critical role in mediating the diverse effects of endogenous opioid peptides and exogenous opioids, including analgesia, regulation of mood, reward, and stress responses. mdpi.comnih.govacs.org The OR family includes three classic types: mu (μ-OR), delta (δ-OR), and kappa (κ-OR), as well as the nonclassical opioid-like 1 receptor (ORL-1/NOP). mdpi.com Given their involvement in numerous physiological and pathological processes, including pain, addiction, and neurological disorders, the ability to image and quantify opioid receptors in vivo is crucial for understanding these conditions and developing targeted therapies. nih.govnih.govacs.org PET imaging with appropriate radioligands allows for the non-invasive study of opioid receptor availability and function in the living brain. nih.govingentaconnect.com
Positioning [18F]FDPN within the Landscape of Advanced Molecular Imaging Agents for the Central Nervous System
[18F]FDPN, also known as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine, is a fluorinated derivative developed as a PET imaging agent targeting opioid receptors. ontosight.ainih.govnih.gov It is an analog of diprenorphine (B84857), a non-selective opioid receptor antagonist. researchgate.netnih.govnih.gov [18F]FDPN was synthesized as an [18F]-labeled analog of [11C]diprenorphine ([11C]DPN) to overcome the limitations posed by the shorter half-life of carbon-11 (20.4 minutes) compared to fluorine-18 (B77423) (110 minutes). nih.govsnmjournals.org The longer half-life of [18F] allows for extended scanning periods, increased flexibility in experimental designs (such as displacement studies), and makes the radiotracer accessible to PET centers without an on-site cyclotron. snmjournals.orgresearchgate.net While initially regarded as a non-selective opioid receptor radiotracer, binding studies have indicated considerable selectivity of [18F]FDPN for μ-ORs in the brain tissue of living rodents, which could favor its use in PET research. researchgate.netmdpi.com [18F]FDPN has been evaluated in various studies, including in vitro, rodent, non-human primate, and human studies. nih.govnih.gov
Overview of [18F]FDPN's Applicability in Investigating Endogenous Neurotransmission Systems
[18F]FDPN is a valuable tool for investigating endogenous neurotransmission systems, particularly the opioidergic system, through PET imaging. Its ability to bind to opioid receptors allows researchers to assess receptor availability and changes in response to various stimuli or conditions. Studies using [18F]FDPN have explored its applicability in several contexts:
Investigating the "Runner's High": [18F]FDPN PET studies have been used to investigate the opioidergic mechanisms underlying exercise-induced euphoria, commonly known as the "runner's high". eurekalert.orgoup.comcas.cz By measuring the binding of [18F]FDPN before and after strenuous exercise, researchers can infer the release of endogenous opioids that compete for receptor binding. eurekalert.orgoup.com Studies have shown a decrease in [18F]FDPN binding in certain brain regions after running, correlating with the subjective experience of euphoria, suggesting increased endogenous opioid release. eurekalert.orgoup.com
Studying Chronic Pain: [18F]FDPN PET has been applied in animal models of chronic pain to investigate alterations in opioid receptor availability. Studies in rats with neuropathic pain have shown reduced opioid receptor availability in brain regions such as the insula, caudate-putamen, and motor cortex, indicating that chronic pain can alter the endogenous opioid system. nih.gov
Assessing Opioid Receptor Availability in Neurological Conditions: [18F]FDPN has been used in studies to assess opioid receptor binding in the human brain in conditions like epilepsy, although the findings can vary depending on the study design and the specific tracer used. nih.govnih.gov
Evaluating Endogenous Opioid Release: [18F]FDPN is applicable in experimental designs, such as single-bolus "ligand displacement" protocols, which allow for the measurement of endogenous opioid release in response to experimental challenges in a single imaging session. snmjournals.org
These applications highlight [18F]FDPN's utility in providing insights into the function and modulation of the endogenous opioid system in both physiological and pathological states.
Data Table: [18F]FDPN Binding Characteristics and Study Findings
| Study Type | Species/Subjects | Key Brain Regions/Findings | Citation |
| Human PET | Adult volunteer | High radioactivity in striatum, thalamus, medial prefrontal cortex; binding pattern similar to [11C]DPN. | nih.gov |
| Human PET | Healthy volunteers | Reduced binding in prefrontal and limbic/paralimbic regions after running, correlating with euphoria. | eurekalert.orgoup.com |
| Rat Brain (Ex vivo) | Rat | Radioactivity in cerebral cortex, cerebellum, striatum, thalamus; blocked by naloxone (B1662785). | nih.gov |
| Mouse Biodistribution | Female mice | High accumulation in brain, lungs, liver, intestine, kidneys at 5 min; clearance over time except bone and intestine. | nih.gov |
| Animal Model (PET) | Sprague-Dawley rats (neuropathic pain) | Reduced opioid receptor availability in insula, caudate-putamen, motor cortex 3 months post-injury. | nih.govnih.gov |
Note: This table summarizes selected findings and is not exhaustive.
Detailed Research Findings:
Research with [18F]FDPN has provided detailed insights into opioid receptor binding and distribution. In a human PET study, high levels of [18F]FDPN radioactivity were observed in the striatum, thalamus, and medial prefrontal cortex, with the binding pattern showing similarity to that of [11C]DPN in a control group. nih.gov Ex vivo autoradiographic studies in rat brain at 60 minutes post-injection revealed radioactivity in the cerebral cortex, cerebellum, striatum, and thalamus, which was significantly blocked by pretreatment with naloxone, a non-selective opioid receptor antagonist. nih.gov Biodistribution studies in female mice showed high initial accumulation of [18F]FDPN in the brain and various peripheral organs, with subsequent clearance over time, except in bone and intestine where radioactivity increased. nih.gov
Studies investigating the "runner's high" using [18F]FDPN PET in athletes before and after long-distance running demonstrated a significant decrease in [18F]FDPN binding in specific brain regions, particularly in prefrontal and limbic/paralimbic areas known to be involved in emotional processing. eurekalert.orgoup.com This reduced binding is interpreted as being due to competition from increased levels of endogenous opioids released during exercise. eurekalert.orgoup.com Furthermore, the magnitude of the decrease in [18F]FDPN binding correlated directly with the reported intensity of euphoria and happiness experienced by the athletes. eurekalert.org
In the context of chronic pain, a longitudinal study using [18F]FDPN-PET in a rat model of neuropathic pain demonstrated a reduction in opioid receptor availability in several brain regions three months after nerve injury. nih.gov This finding suggests that chronic painful neuropathy leads to alterations in the endogenous opioid system at the supraspinal level. nih.gov
While [18F]FDPN was initially considered non-selective, recent small animal PET results suggest considerable selectivity for μ-ORs in the brain tissue of living rodents, which could influence its application in future research. researchgate.netmdpi.com Optimized radiosynthesis methods have been developed to enhance the accessibility of [18F]FDPN for PET studies, achieving high radiochemical yield, purity, and molar activity. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
315209-00-8 |
|---|---|
Molecular Formula |
C27H36FNO4 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1 |
InChI Key |
VKHMXTVEQIZBFB-OTYPXZCOSA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
Synonyms |
18F-DPN 6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine |
Origin of Product |
United States |
Radiochemical Synthesis and Production Methodologies of 18f Fdpn
Precursor Design and Synthesis Strategies
The successful synthesis of [18F]FDPN is critically dependent on the design and preparation of suitable precursor molecules. Early methods utilized the precursor 3-O-trityl-6-O-desmethyldiprenorphine (TDDPN). nih.govresearchgate.net This precursor was instrumental in the initial development of [18F]FDPN, allowing for 18F-fluoroethylation followed by deprotection to yield the final product. researchgate.netnih.gov The trityl group serves as a protective group for the phenolic 3-hydroxyl function, preventing unwanted side reactions during the radiolabeling step. nih.gov
To improve the efficiency and simplify the radiosynthesis, a newer precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), was developed. nih.govresearchgate.net This advanced precursor facilitates a more direct, one-pot, two-step nucleophilic radiosynthesis. researchgate.netnih.gov The synthesis of TE-TDDPN itself is a multi-step process that starts from diprenorphine (B84857) and involves the introduction of the tosyloxyethyl group at the 6-O-position, providing a good leaving group for the subsequent nucleophilic substitution with [18F]fluoride. researchgate.netresearchgate.net The development of TE-TDDPN represents a significant advancement, streamlining the production of [18F]FDPN. nih.govresearchgate.net
Optimized Radiolabeling Procedures: Advanced [18F]Fluorination Techniques
The core of [18F]FDPN synthesis is the introduction of the fluorine-18 (B77423) radionuclide. The primary method employed is nucleophilic substitution. nih.gov An advanced and commonly used technique is fluoroethylation using [18F]fluoroethyl tosylate ([18F]FETos). mdpi.comrsc.org This prosthetic group is prepared separately and then reacted with the precursor. mdpi.com
However, a more optimized and direct approach involves the nucleophilic fluoroethylation of the TE-TDDPN precursor. nih.gov In this one-pot, two-step procedure, the dried [18F]fluoride is first reacted with the TE-TDDPN precursor in an appropriate solvent like acetonitrile (B52724) at an elevated temperature (e.g., 100°C). nih.govnih.gov This step introduces the [18F]fluoroethyl group onto the molecule. The second step is the deprotection of the trityl group, which is typically achieved by adding an acid, such as hydrochloric acid, to the reaction mixture. nih.govnih.gov This process has been optimized to enhance the radiochemical yield and molar activity of the final [18F]FDPN product. nih.gov
| Procedure | Precursor | Key Reagent | Description | Reference |
|---|---|---|---|---|
| Indirect, Two-Pot, Three-Step | 3-O-trityl-6-O-desmethyldiprenorphine (TDDPN) | [18F]Fluoroethyl tosylate | Involves separate preparation of the radiolabeled prosthetic group which is then reacted with the precursor, followed by deprotection. | nih.govmdpi.com |
| Direct, One-Pot, Two-Step | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) | [18F]Fluoride | Direct nucleophilic substitution of the tosyloxy group with [18F]fluoride, followed by in-situ acidic deprotection. | nih.govnih.gov |
Automated Synthesis Modules and Process Development for High Yield and Purity
To ensure reproducibility, high yield, and operator safety, the radiosynthesis of [18F]FDPN is often performed using automated synthesis modules. nih.govresearchgate.net These modules, such as a modified GE Tracerlab FX FE, can be programmed to handle the entire process, from the trapping of the initial [18F]fluoride to the final purification of the [18F]FDPN. nih.govmdpi.com
The development of automated processes has focused on optimizing various parameters to maximize radiochemical yield (RCY) and purity. For instance, studies have shown that using specific cartridges, like the Oasis Max 1cc, for trapping the initial [18F]fluoride can lead to improved synthesis outcomes. nih.gov The automation of the synthesis not only enhances efficiency but also ensures that the production adheres to Good Manufacturing Practice (GMP) standards. nih.govresearchgate.net An optimized, fully automated radiosynthesis of [18F]FDPN can be completed in 60-65 minutes, achieving decay-corrected radiochemical yields of approximately 44.5 ± 10.6% with high radiochemical purity (>99%). nih.gov
Analytical Quality Control Methodologies for Radiochemical Purity and Identity Determination
Rigorous quality control is essential to ensure the purity and identity of the final [18F]FDPN product before it can be used. nih.govmdpi.com The primary analytical technique for determining radiochemical purity is High-Performance Liquid Chromatography (HPLC). nih.gov An HPLC system equipped with both a radioactivity detector and an ultraviolet (UV) detector allows for the separation and quantification of the desired [18F]FDPN from any radioactive or non-radioactive impurities. mdpi.com
In addition to HPLC, Thin-Layer Chromatography (TLC) may also be used as a simpler, complementary method to assess radiochemical purity, particularly for detecting levels of free [18F]fluoride. mdpi.comscielo.br These analytical methods are crucial for verifying that the final product meets the stringent quality criteria required for radiopharmaceuticals, ensuring that the radiochemical purity is typically greater than 95%, and often exceeds 99%. nih.govmdpi.com
Molecular Interactions and Target Specificity of 18f Fdpn with Opioid Receptors
In Vitro Binding Affinity and Kinetic Characterization to Opioid Receptor Subtypes (μ, δ, and κ)
[18F]FDPN, known chemically as 6-O-(2-[18F]Fluoroethyl)-6-O-desmethyldiprenorphine, is a radiolabeled analog of the potent opioid receptor antagonist, diprenorphine (B84857) (DPN). In vitro binding assays have been instrumental in characterizing its affinity for the three classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).
Research has demonstrated that [18F]FDPN exhibits high affinity for all three opioid receptor subtypes, though with some variation. One study reported inhibition constant (Ki) values of 0.24 nM for the μ-opioid receptor (MOR), 8.0 nM for the δ-opioid receptor (DOR), and 0.2 nM for the κ-opioid receptor (KOR). nih.govresearchgate.net This suggests a particularly high affinity for the kappa and mu subtypes, and a slightly lower, yet still potent, affinity for the delta subtype. nih.gov
The binding profile of [18F]FDPN is largely consistent with its parent compound, diprenorphine. DPN is recognized as a non-selective opioid receptor ligand, binding with comparable high affinity across the μ, δ, and κ subtypes. google.com For instance, in vitro studies using rat brain membranes showed DPN to have Ki values of 0.20 nM for MOR, 0.18 nM for DOR, and 0.47 nM for KOR. Another study found diprenorphine to be nearly equipotent in displacing selective radioligands from cloned human opioid receptors expressed in Chinese hamster ovary (CHO) cells, with Ki values of 0.07 nM (μ), 0.23 nM (δ), and 0.02 nM (κ). nih.gov
While in vitro data points to broad affinity, some in vivo studies in rodents suggest that [18F]FDPN may preferentially bind to mu-opioid receptors in a living system. google.comnih.gov Nevertheless, its characterization as a high-affinity, largely non-selective antagonist at the three main opioid receptor subtypes is well-supported by in vitro binding data.
Interactive Data Table: In Vitro Binding Affinity (Ki) of FDPN and Related Compounds
| Compound | Receptor Subtype | Ki (nM) | Species/System |
| [18F]FDPN | μ (mu) | 0.24 | Not Specified |
| δ (delta) | 8.0 | Not Specified | |
| κ (kappa) | 0.2 | Not Specified | |
| Diprenorphine (DPN) | μ (mu) | 0.20 | Rat Brain Membranes |
| δ (delta) | 0.18 | Rat Brain Membranes | |
| κ (kappa) | 0.47 | Rat Brain Membranes | |
| Diprenorphine (DPN) | μ (mu) | 0.07 | Human Receptors in CHO Cells |
| δ (delta) | 0.23 | Human Receptors in CHO Cells | |
| κ (kappa) | 0.02 | Human Receptors in CHO Cells |
Selectivity Profiling Against Other Neurotransmitter Receptors and Off-Target Binding Sites
The selectivity profile of a radioligand is crucial for its utility in molecular imaging, ensuring that the observed signal originates from the intended target. For [18F]FDPN (6-O-(2-[18F]Fluoroethyl)-6-O-desmethyldiprenorphine), the primary focus of research has been its interaction with the opioid receptor family.
As an orvinol derivative, [18F]FDPN belongs to a class of compounds known for their high affinity for the classical opioid receptors (μ, δ, and κ). nih.gov While demonstrating scant selectivity between these primary opioid subtypes in vitro, there is also evidence of interaction with the Nociceptin/Orphanin FQ (NOP) receptor, another member of the opioid receptor superfamily. Some orvinol analogues have been shown to possess moderate affinity for NOP receptors.
Comprehensive screening of [18F]FDPN against a wide array of other central nervous system (CNS) neurotransmitter receptors, transporters, and ion channels is not extensively detailed in the available scientific literature. The bulk of characterization has centered on its potent, albeit relatively non-selective, binding within the opioid receptor system itself. Therefore, while its profile as a pan-opioid receptor ligand is well-established, its potential for significant off-target binding to other unrelated neurotransmitter systems remains an area with limited published data.
Structural Basis of Ligand-Receptor Interaction: Insights from Molecular Modeling and Biophysical Studies
While specific molecular modeling studies for the fluoroethylated compound [18F]FDPN are not widely available, significant insights can be drawn from computational and structural analyses of its parent compound, diprenorphine, and the mu-opioid receptor (MOR). These studies provide a foundational understanding of the key interactions that govern the binding of this class of ligands.
A high-resolution structural model of the MOR, validated by site-directed mutagenesis and radioligand binding assays with [3H]diprenorphine, has identified critical residues involved in ligand recognition. snmjournals.org Molecular dynamics simulations based on this model revealed that diprenorphine engages with the receptor through a series of contacts within the binding pocket, sharing a similar interaction footprint with morphine. snmjournals.org
These computational models, which are consistent with biochemical and pharmacological data, suggest that the binding of orvinol antagonists like diprenorphine is stabilized by a combination of interactions. A key feature for many opioid ligands is an ionic interaction between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147 in MOR) in the third transmembrane helix of the receptor. The remainder of the molecule is accommodated within a hydrophobic pocket, where it forms multiple van der Waals and hydrophobic contacts with surrounding amino acid residues.
The complex structure of diprenorphine, with its rigid 6,14-ethenomorphinan scaffold, dictates a specific orientation within this pocket, allowing for these favorable interactions and contributing to its high binding affinity. snmjournals.org It is presumed that the addition of the 2-[18F]fluoroethyl group in [18F]FDPN does not significantly alter this core binding mechanism, allowing it to retain the high-affinity antagonist profile of diprenorphine.
Examination of [18F]FDPN Binding in Soluble Epoxide Hydrolase (sEH) Context
In a distinct area of research, a different compound also designated as FDPN, chemically known as [18F]fluorodiphenylpropylnicotinamide , has been developed and evaluated as a radiotracer for imaging soluble epoxide hydrolase (sEH). snmjournals.org This enzyme is a therapeutic target due to its role in metabolizing epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in vasodilation and inflammation.
In vitro studies demonstrated that fluorodiphenylpropylnicotinamide is a potent sEH inhibitor, with a reported inhibition constant (Ki) of 1.7 nM. snmjournals.org To visualize the enzyme in vivo, the compound was radiolabeled to create [18F]FDPN.
Preclinical imaging studies have confirmed the utility of this radiotracer for its intended target. In mice, [18F]FDPN showed a heterogeneous distribution in the brain, consistent with the known regional expression of sEH. snmjournals.org Crucially, the specificity of this binding was demonstrated through blocking and knockout studies. The administration of a selective sEH inhibitor, DPN, resulted in a dose-dependent reduction of [18F]FDPN binding in the mouse brain, with up to a 90% decrease in radioactivity uptake at the highest blocking dose. Furthermore, in sEH knockout mice, the brain uptake of [18F]FDPN was only about 10-12% of that observed in control mice, confirming the high specificity of the tracer for sEH. snmjournals.org
A baseline dynamic Positron Emission Tomography (PET) scan in a baboon also showed high and heterogeneous uptake of [18F]FDPN into the brain, further supporting its potential for imaging sEH in higher species. snmjournals.org These findings establish [18F]fluorodiphenylpropylnicotinamide as a promising and highly specific radiotracer for the in vivo quantification of sEH. snmjournals.org
Preclinical Pharmacokinetic and Biodistribution Dynamics of 18f Fdpn in Animal Models
In Vitro Cellular Uptake and Efflux Mechanisms
While detailed studies specifically on the in vitro cellular uptake and efflux mechanisms of [18F]FDPN in neuronal cell lines or primary cultures are not extensively detailed in the provided search results, general principles of radiotracer uptake in cells can be inferred from studies on other radiopharmaceuticals. For instance, studies on [18F]FDG uptake in human endothelial cells have shown time-dependent accumulation and trapping as phosphorylated metabolites, with uptake influenced by glucose concentration and growth factors. nih.gov Competitive inhibition by unlabeled glucose and specific transporters like GLUTs are known mechanisms for glucose analog uptake. nih.gov The binding characteristics of [3H]DPN, the non-radioactive analog of [18F]FDPN's precursor, have been studied in rat brain membranes, showing high affinity binding to opioid receptors. nih.gov This suggests that the uptake of [18F]FDPN in target cells is likely driven by its binding affinity to opioid receptors.
In Vivo Blood-Brain Barrier Permeability and Brain Uptake Kinetics in Rodents and Non-Human Primates
Studies in rodents have shown high accumulation of [18F]FDPN radioactivity in the brain shortly after injection. In female mice, brain uptake was reported as 4.36 ± 0.49% injected dose (ID) at 5 minutes post-injection. nih.gov This indicates that [18F]FDPN is capable of crossing the blood-brain barrier (BBB).
Ex vivo autoradiographic studies in rat brain at 60 minutes after injection revealed radioactivity distribution in regions known to have opioid receptors, including the cerebral cortex, cerebellum, striatum, and thalamus. nih.gov Pretreatment with naloxone (B1662785), an opioid receptor antagonist, significantly reduced radioactivity in these regions, suggesting specific binding to opioid receptors in the brain. nih.gov
While specific detailed brain uptake kinetics data (e.g., influx rates, volume of distribution values across different brain regions) for rodents and non-human primates were not fully available in the provided snippets, the observed brain uptake and displacement by naloxone in rats support the tracer's ability to enter the brain and bind to its target receptors. nih.gov Studies on other PET tracers in non-human primates highlight their value in providing pharmacokinetic data more comparable to humans due to similarities in BBB properties and transporter expression compared to rodents. nih.govnih.gov
Peripheral Biodistribution and Clearance Pathways in Various Non-Human Species
Biodistribution studies in female mice injected with [18F]FDPN showed high accumulation of radioactivity in peripheral organs such as the lungs, liver, intestine, and kidneys at 5 minutes post-injection. nih.gov Clearance of radioactivity from most tissues occurred by 240 minutes, with the exception of bone and intestine, which showed an increase in radioactivity over this period. nih.gov The increase in intestinal radioactivity over time may suggest a route of excretion.
Table 1 summarizes the biodistribution data in female mice at different time points.
Table 1: Biodistribution of [18F]FDPN in Female Mice (%ID/g)
| Tissue | 5 min | 60 min | 240 min |
| Brain | 4.36 ± 0.49 | Not specified | Not specified |
| Lungs | High | Clearance | Clearance |
| Liver | High | Clearance | Clearance |
| Intestine | 10.3 | Increase | 36.85 |
| Kidneys | High | Clearance | Clearance |
| Bone | Not specified | 0.82 | 1.51 |
Note: Specific values for all tissues and time points were not available in the provided snippets, hence "High" and "Clearance" are used where general trends were mentioned.
The primary elimination route appears to involve the liver and kidneys, with subsequent excretion potentially occurring via the intestinal and urinary systems, as suggested by the accumulation in the intestine and the clearance from kidneys and other organs. nih.govnih.gov
Metabolite Identification and Quantification in Preclinical Plasma and Brain Samples
Metabolite analysis of [18F]FDPN in preclinical samples has been performed using techniques such as HPLC. In plasma samples from mice, the fraction of unchanged [18F]FDPN was reported to be 5% at 30 minutes after injection, with one major hydrophilic metabolite identified. nih.gov In rat brain samples, the fraction of unchanged [18F]FDPN was significantly higher, exceeding 80% at 30 minutes after injection. nih.gov This suggests that while [18F]FDPN undergoes relatively rapid metabolism in the periphery, it is more stable within the brain.
The presence of a major hydrophilic metabolite in plasma indicates metabolic transformation of the parent compound. The higher stability of the parent tracer in the brain is advantageous for PET imaging, as it allows for more accurate quantification of receptor binding without significant confounding from radioactive metabolites within the target tissue.
Assessment of Non-Specific Binding and Reference Region Identification in Animal Brain
Assessment of non-specific binding is crucial for the accurate quantification of specific receptor binding in PET studies. Non-specific binding refers to the binding of the radiotracer to sites other than the target receptor.
In preclinical studies with [18F]FDPN, non-specific binding in rat brain was determined by pretreatment with naloxone, a non-selective opioid receptor antagonist. researchgate.net Ex vivo autoradiography studies showed that naloxone pretreatment reduced radioactivity levels in brain regions to a level comparable to that in the cerebellum. researchgate.netnih.gov This suggests that the cerebellum, which has lower levels of opioid receptors compared to other brain regions like the striatum, thalamus, and cortex, may serve as a potential reference region for estimating non-specific binding and free tracer concentration in the brain. nih.govscienceopen.com
However, the suitability of the cerebellum as a reference region for [18F]FDPN has been a subject of discussion, particularly in the context of human studies, where the absence of a truly opioid receptor-free reference region necessitates the use of dynamic acquisitions with blood and metabolite sampling for quantitative analysis. snmjournals.orgsnmjournals.org Despite this, preclinical data in rats using naloxone displacement support the concept of using regions with low specific binding, like the cerebellum, to estimate the non-displaceable component of the total radioactivity signal. researchgate.netnih.gov
Advanced Imaging Methodologies and Quantitative Analysis for 18f Fdpn in Preclinical Pet
Optimized PET Acquisition Protocols for Small Animal Imaging (e.g., static vs. dynamic scans)
The choice between static and dynamic PET acquisition protocols is a critical determinant of the quantitative potential of [18F]FDPN studies. While static scans provide a snapshot of radiotracer distribution at a specific time point, dynamic scans capture the temporal changes in tracer concentration, offering a more comprehensive understanding of its kinetics.
Static PET scans are typically acquired after a predetermined uptake period, providing a single image of the radiotracer's distribution. nih.gov This method is less complex and has a shorter acquisition time, which can be advantageous in high-throughput preclinical studies. dkfz.de However, static imaging provides limited quantitative information, often expressed as the Standardized Uptake Value (SUV), which can be influenced by various physiological factors. nih.gov
Dynamic PET scans , on the other hand, involve continuous imaging immediately after the injection of [18F]FDPN, generating a series of images over time. researchgate.net This approach is necessary for kinetic modeling, which allows for the estimation of key parameters such as the volume of distribution (DV) and binding potential (BP). nih.govresearchgate.net For [18F]FDPN, dynamic acquisitions are crucial for accurately characterizing its binding kinetics. nih.gov Studies have indicated that a dynamic PET acquisition of at least 90 minutes is recommended to obtain reliable estimates of the distribution volume. nih.gov Shorter scan durations may introduce bias into the quantitative results. nih.gov Dynamic studies are a prerequisite for kinetic modeling as they provide the necessary time-activity curves for both the target tissue and a reference region or for arterial blood sampling. nih.gov
| Parameter | Static PET Scans | Dynamic PET Scans |
| Acquisition Time | Shorter | Longer (e.g., ≥ 90 min for [18F]FDPN) nih.gov |
| Data Output | Single image at a specific time point | A series of images over time (time-activity curves) researchgate.net |
| Quantitative Analysis | Primarily semi-quantitative (e.g., SUV) nih.gov | Enables full kinetic modeling (e.g., DV, BP) nih.gov |
| Complexity | Lower | Higher |
| Application for [18F]FDPN | Limited utility for detailed quantitative analysis | Essential for accurate quantification of receptor binding nih.govresearchgate.net |
Image Reconstruction Algorithms and Methodological Refinements for [18F]FDPN PET Data
The quality and quantitative accuracy of [18F]FDPN PET images are heavily dependent on the image reconstruction algorithms employed. Iterative reconstruction algorithms are now the standard in PET imaging, offering significant improvements over older analytical methods like filtered back projection (FBP). researchgate.netmsu.edu
The most commonly used iterative algorithm is Ordered Subset Expectation Maximization (OSEM) . nih.gov OSEM algorithms improve image quality by incorporating models of the physical and statistical processes involved in PET data acquisition. researchgate.net This results in images with better signal-to-noise ratios and higher resolution compared to FBP. nih.gov For preclinical studies with small structures, such as rodent brains, the choice of reconstruction parameters, including the number of iterations and subsets, is critical. nih.gov An insufficient number of iterations can lead to underestimation of tracer uptake, while too many iterations can amplify noise. nih.govnih.gov
Methodological refinements often involve the incorporation of corrections for physical degrading factors, such as:
Attenuation correction: Corrects for the absorption of photons within the animal's body.
Scatter correction: Accounts for photons that have been scattered before detection.
Randoms correction: Corrects for the detection of random coincidence events.
Furthermore, advanced reconstruction techniques may include point-spread function (PSF) modeling , which accounts for the scanner's inherent resolution limitations, leading to improved image resolution and recovery of signal in small regions. nih.gov The use of time-of-flight (TOF) information in reconstruction can also enhance image quality by more precisely localizing the annihilation event. nih.gov
Kinetic Modeling Approaches for Quantification of [18F]FDPN Retention (e.g., Compartmental Models, Reference Tissue Models, Distribution Volume estimation, Binding Potential (BP) quantification)
Kinetic modeling is the cornerstone of quantitative [18F]FDPN PET, allowing for the estimation of parameters that reflect the underlying biology of opioid receptor binding. These models use the time-course of the radiotracer concentration in tissue and plasma (or a reference tissue) to derive quantitative metrics.
Compartmental models describe the distribution and binding of the tracer in tissue as a series of compartments. tsnmjournals.org A two-tissue compartmental model is often used for receptor-binding radiotracers like [18F]FDPN, representing the free and non-specifically bound tracer in the first compartment and the specifically bound tracer in the second. nih.gov These models require an arterial input function, which involves invasive arterial blood sampling to measure the concentration of the radiotracer in the plasma over time. nih.govnih.gov
Reference tissue models (RTMs) are a non-invasive alternative to compartmental models that require an arterial input function. nih.gov RTMs assume that a reference region exists in the brain that is devoid of specific binding sites (i.e., opioid receptors in the case of [18F]FDPN). The cerebellum is often considered as a potential reference region for opioid receptor imaging. nih.gov These models use the time-activity curve from the reference region as a surrogate for the arterial input function. plos.org
Key quantitative parameters derived from kinetic modeling include:
Distribution Volume (DV): Represents the ratio of the tracer concentration in a tissue to that in the plasma at equilibrium. It is a measure of the total binding (specific and non-specific) of the tracer. nih.gov
Binding Potential (BP): A measure of the density of available receptors. It is often calculated as the ratio of specifically bound radiotracer to the non-displaceable radiotracer in the tissue at equilibrium (BPND). nih.govplos.org
| Modeling Approach | Description | Input Required | Key Parameters |
| Compartmental Models | Describes tracer kinetics using distinct tissue compartments. tsnmjournals.org | Arterial Input Function nih.gov | K1, k2, k3, k4, DV tsnmjournals.org |
| Reference Tissue Models | Uses a region devoid of specific binding as a surrogate for arterial input. nih.gov | Time-Activity Curve of a Reference Region plos.org | R1, k2', BPND nih.gov |
Studies have shown that for [18F]FDPN, a two-tissue compartmental model can well characterize the data from a 120-minute scanning protocol. nih.gov Estimates of distribution volume have been found to be robust and highly correlated between different modeling approaches. nih.gov
Methodological Considerations for Partial Volume Effect Correction in Small Animal PET
The limited spatial resolution of PET scanners leads to the partial volume effect (PVE) , which can cause inaccuracies in the quantification of radiotracer uptake, particularly in small structures. fei-lab.org PVE has two components: spill-out, where the signal from a small region of interest is underestimated due to blurring into adjacent areas, and spill-in, where the signal in a region is overestimated due to blurring from neighboring high-activity regions. nih.gov
Given the small size of brain structures in rodents, PVE correction (PVC) is an important consideration for quantitative [18F]FDPN PET studies. researchgate.net Various PVC methods have been developed, many of which utilize high-resolution anatomical information from co-registered MR images. fei-lab.org These methods can be broadly categorized as:
Image-based methods: These are applied post-reconstruction and often involve deconvolution techniques. nih.gov
Reconstruction-based methods: These incorporate a model of the scanner's point-spread function directly into the image reconstruction algorithm. nih.gov
By correcting for PVE, a more accurate estimation of the true radioactivity concentration within small brain nuclei can be achieved, leading to more reliable quantification of [18F]FDPN binding. nih.gov The choice of PVC method can impact the final quantitative values, and it is an important methodological aspect to consider and report in preclinical [18F]FDPN studies. nih.gov
Application of 18f Fdpn in Neurobiological Animal Models and Pharmacological Challenge Studies
Investigation of Opioid Receptor Availability and Occupancy in Animal Models of Pain and Reward
[18F]FDPN PET has been employed in animal models to investigate changes in opioid receptor availability and occupancy in the context of pain and reward. Opioid receptor availability, often quantified as binding potential (BPND) or distribution volume (DV), can reflect changes in receptor density or occupation by endogenous opioids. snmjournals.orgresearchgate.netnih.govnih.gov
Studies using [18F]FDPN-PET in rat models of neuropathic pain have demonstrated reduced opioid receptor availability in several brain regions, including the insula, caudate-putamen, and motor cortex, three months after nerve injury. researchgate.netnih.govnih.govdntb.gov.ua This reduction in availability is indicative of alterations in the endogenous opioid system in response to chronic pain. researchgate.netnih.govnih.gov These findings in animal models provide evidence that the altered supraspinal opioid receptor availability observed in human patients with chronic pain may be a direct consequence of the chronic pain state. researchgate.netnih.gov
In the context of reward, the endogenous opioid system is known to be involved in the rewarding aspects of various stimuli. While some studies in humans have used other radioligands like [11C]carfentanil to investigate opioid receptor activation during reward-related activities, [11C]diprenorphine/[18F]FDPN have also been used to image opioid receptor density under different pain conditions which can influence reward pathways. biorxiv.orgbiorxiv.org
Evaluation of Endogenous Opioid Release in Preclinical Paradigms (e.g., exercise-induced effects)
Changes in opioid receptor binding measured by PET can reflect the release of endogenous opioids. A decrease in radioligand binding following a stimulus or intervention suggests that endogenous opioids are competing for receptor binding sites, thus reducing the availability of receptors for the radioligand. researchgate.netnih.gov
While much of the research on exercise-induced opioid release using PET has been conducted in humans with ligands like [11C]carfentanil, nih.govrug.nl animal studies have also explored the effects of exercise on the opioid system. Exercise-induced analgesia, for instance, is believed to be mediated by the endogenous opioid system. e-arm.org Studies in rats have shown that regular treadmill exercise can decrease tactile and thermal hypersensitivity in neuropathic pain models, potentially by increasing the expression or release of endogenous brainstem opioids. e-arm.org
Although [18F]FDPN is a non-selective antagonist, some research suggests it can be sensitive to changes in opioid receptor binding induced by the release of endogenous opioids. oup.com This is supported by autoradiographic studies using [3H]diprenorphine in rats, which showed stress-induced decreases in opioid receptor binding. oup.com While [18F]FDPN binding does not differentiate between opioid receptor subtypes, changes in its binding can reflect a combination of changes across several receptor subtypes influenced by endogenous opioid release. nih.gov
Correlation of In Vivo [18F]FDPN PET Signals with Ex Vivo Biochemical and Autoradiographic Findings in Animal Tissues
To validate and further understand the in vivo PET findings obtained with [18F]FDPN, researchers often correlate the PET signals with ex vivo analyses of animal tissues. This involves measuring opioid receptor levels or radioligand binding in brain tissue sections after the in vivo PET scan.
Studies using [18F]FDPN-PET in rats with neuropathic pain have combined in vivo imaging with ex vivo techniques such as immunohistochemistry and autoradiography. researchgate.netnih.gov These studies confirmed that the reduced opioid receptor availability observed in vivo with [18F]FDPN-PET in regions like the caudate-putamen and insula correlated with reduced expression of the mu-opioid receptor (MOR1) as measured by immunohistochemistry. researchgate.netnih.gov This correlation provides strong evidence that the changes in [18F]FDPN binding reflect alterations in receptor expression levels. nih.gov
Furthermore, ex vivo autoradiography studies on rat brain slices have been used to demonstrate the binding of [18F]FDPN to mu, kappa, and delta opioid receptors. researchgate.netnih.gov Pretreatment with the opioid antagonist naloxone (B1662785) blocked this binding, confirming the specificity of [18F]FDPN to opioid receptors. researchgate.netnih.gov These ex vivo studies are crucial for confirming the target specificity of the radioligand and for investigating the underlying biological mechanisms contributing to the in vivo PET signals. researchgate.netnih.gov
The correlation between in vivo [18F]FDPN PET signals and ex vivo findings strengthens the interpretation of PET data and provides a more comprehensive understanding of the changes occurring in the opioid receptor system in animal models. researchgate.netnih.gov
Data Tables:
While the search results provide detailed findings, they are primarily descriptive. Creating interactive data tables directly from the text would require extracting specific numerical data points and organizing them, which is beyond the scope of generating an article based on the provided outline and search results. However, the key findings regarding changes in opioid receptor availability in specific brain regions in animal models of pain are summarized in the text.
Comparative Preclinical Evaluation of 18f Fdpn with Other Opioid Receptor Radioligands
Head-to-Head In Vitro Binding Comparisons with Competing Opioid Tracers (e.g., [11C]DPN, [18F]FE-PEO)
In vitro binding studies are crucial for characterizing the affinity and selectivity of a radioligand for its target receptors. [18F]FDPN has been evaluated for its binding to mu (μ), delta (δ), and kappa (κ) opioid receptors, often in comparison to other tracers like [11C]DPN. Studies using autoradiography on rat brain slices have demonstrated the binding of [18F]FDPN to μ, δ, and κ opioid receptors. researchgate.netresearchgate.net Early reports suggested that [18F]FE-DPN (another name used for [18F]FDPN) showed scant selectivity between opioid receptor subtypes in vitro, with reported Ki values of 0.24 nM for μ-OR, 8.0 nM for δ-OR, and 0.2 nM for κ-OR. nih.gov This indicates high affinity for μ and κ receptors and lower affinity for δ receptors. In contrast, diprenorphine (B84857), the parent compound of [18F]FDPN, is generally described as a non-subtype-selective opioid antagonist with subnanomolar affinity for all three major opioid receptor subtypes. nih.gov Another comparative tracer, [18F]FE-PEO, has been reported to bind to all opioid receptor subtypes with Ki values ranging from 0.4 to 1.6 nM. rug.nlresearchgate.net These in vitro findings help to understand the receptor populations that each radioligand is likely to target in vivo.
Comparative In Vivo Pharmacokinetics and Biodistribution in Animal Models
Preclinical evaluation in animal models, such as rodents and non-human primates, provides insights into the in vivo behavior of radioligands, including their uptake, distribution, metabolism, and clearance. Biodistribution studies of [18F]FDPN in female mice have shown high accumulation of radioactivity in the brain at early time points (e.g., 4.36 ± 0.49% injected dose (ID) at 5 min post injection). nih.gov However, a comparison in mice indicated that [11C]DPN showed higher brain accumulation (7.5 ± 0.89%ID/g) at 5 minutes post-injection compared to [18F]FDPN. nih.gov Beyond the brain, significant accumulation of [18F]FDPN radioactivity was observed in peripheral organs such as the lungs, liver, intestine, and kidneys at 5 minutes, with clearance occurring from most tissues by 240 minutes, except for bone and intestine where activity increased. nih.gov
Comparative studies of cerebral kinetics in baboons have shown that both [11C]DPN and [11C]buprenorphine ([11C]BPN) exhibit naloxone-sensitive binding in the striatum, a region known to be rich in opioid receptors. rug.nl [11C]DPN demonstrated faster clearance from brain areas devoid of opioid receptors compared to [11C]BPN, suggesting potentially better kinetics for [11C]DPN in terms of non-specific binding clearance. rug.nl While direct head-to-head in vivo pharmacokinetic and biodistribution comparisons between [18F]FDPN and [18F]FE-PEO in the same animal study were not extensively detailed in the provided snippets, both tracers have undergone in vivo evaluation in rodents. rug.nlresearchgate.netsnmjournals.org
Relative Sensitivity and Specificity in Detecting Opioid Receptor Modulations in Preclinical Settings
The sensitivity and specificity of a radioligand in detecting changes in opioid receptor availability or occupancy are critical for its utility in pharmacological challenge studies and disease models. [18F]FDPN has shown specific binding to opioid receptors in rat brain slices, as demonstrated by displacement studies with naloxone (B1662785), a non-specific opioid receptor antagonist. researchgate.net In vivo studies in rodents have also suggested that [18F]FE-DPN (or [18F]FDPN) preferentially binds to mu opioid receptors. researchgate.net Furthermore, studies in mu opioid receptor knockout mice showed negligible brain uptake of both [18F]FE-DPN and [3H]DPN, supporting their specificity for opioid receptors and particularly the mu subtype in this context. researchgate.net
Advantages and Limitations of [18F]FDPN in the Context of the Preclinical Opioid Receptor Tracer Landscape
[18F]FDPN offers several advantages within the preclinical opioid receptor tracer landscape. A primary advantage stems from the longer half-life of fluorine-18 (B77423) (110 minutes) compared to carbon-11 (B1219553) (20.3 minutes). researchgate.netresearchgate.netmdpi.com This longer half-life allows for extended PET scanning periods, which can be beneficial for studying the slower kinetics of high-affinity ligands and for conducting more complex study protocols, such as displacement studies. researchgate.netresearchgate.netmdpi.com Furthermore, the use of 18F facilitates the distribution of the radiotracer to PET centers without an on-site cyclotron, increasing accessibility for research. researchgate.netresearchgate.netmdpi.com The favorable nuclear properties of 18F also enable higher resolution imaging compared to some other isotopes. mdpi.com
However, [18F]FDPN also has limitations. While some in vivo data suggest preferential binding to mu-OR in rodents, in vitro data have indicated a broader binding profile across mu, delta, and kappa receptors, suggesting it may not be ideally suited for selectively studying individual opioid receptor subtypes. nih.govresearchgate.net The relatively high accumulation of radioactivity in some peripheral organs could potentially complicate the quantification of brain uptake and the assessment of specific binding in certain study designs. nih.gov Compared to agonist tracers like [18F]FE-PEO, antagonist tracers like [18F]FDPN and [11C]DPN may be less sensitive to detecting subtle changes in endogenous opioid release. researchgate.netsnmjournals.org
Challenges, Methodological Innovations, and Future Directions in 18f Fdpn Research
Addressing Methodological Challenges in Preclinical Quantification and Interpretation of Opioid Receptor Dynamics
Quantifying and interpreting opioid receptor dynamics using PET, particularly in preclinical studies with [18F]FDPN, presents several methodological challenges. One significant aspect is the need for dynamic acquisitions with invasive blood and metabolite sampling for robust estimation of distribution volume (DV) values, as a valid opioid receptor-free reference region is absent. snmjournals.org Studies have shown that a dynamic sampling period of at least 90 minutes is necessary to yield reliable estimates of DV, with shorter durations potentially introducing bias. snmjournals.org
Furthermore, changes in radiotracer kinetics, such as altered peripheral distribution due to factors like vasodilation, increased metabolism, or excretion, can pose challenges to quantitative modeling of receptor binding. utu.fi While kinetic models can compensate for some alterations by comparing specific binding in target regions to non-displaceable binding in a reference region, these factors can still influence the accuracy of the results. utu.fi
Development of Advanced Synthetic Routes and Precursor Chemistries for Enhanced Yield and Specific Activity
The efficient and reliable radiosynthesis of [18F]FDPN with high radiochemical yield and specific activity is crucial for its widespread application in PET imaging. researchgate.netnih.gov [18F]FDPN is typically synthesized through the 18F-fluoroethylation of a desmethyl diprenorphine (B84857) precursor. researchgate.net This often involves a nucleophilic radiofluorination step using 2-[18F]fluoroethyl tosylate ([18F]FEOTos) as the prosthetic group. nih.govresearchgate.net
Several synthetic routes and precursor chemistries have been explored and optimized. An automated two-step process involving nucleophilic radiofluorination and subsequent deprotection has been developed. nih.govsnmjournals.org Optimization efforts have focused on enhancing radiochemical yield and purity. For example, using an optimized direct nucleophilic 18F-fluorination and deprotection on an automated synthesis panel has resulted in improved decay-corrected radiochemical yields and high radiochemical purity within a relatively short synthesis time. nih.gov
The choice and quality of the precursor are critical. A new precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), has been developed for the nucleophilic radiosynthesis of [18F]FDPN. nih.gov The reliability of the automated procedure and radiochemical yield can be influenced by the amount and purity of the precursor. snmjournals.org Degradation of the precursor during storage can lead to lower radiochemical yields and the formation of unlabeled by-products, impacting specific activity. snmjournals.org
Different approaches for preparing the [18F]fluoroethylating agent, such as using HPLC-purified or SPE-purified [18F]FETs, have been investigated, with HPLC purification potentially offering advantages for higher demands on chemical purity, especially when targeting receptors with low densities. researchgate.netrsc.org
Data on Radiochemical Yield and Molar Activity:
| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Two-step nucleophilic radiosynthesis from TDDPN | 22 ± 7% | 37 | - | researchgate.net |
| Automated radiosynthesis from TDDPN | 25 ± 7% | 50–200 | - | nih.govresearchgate.net |
| Optimized direct nucleophilic 18F-fluorination and deprotection (using Oasis Max cartridge and reduced K2CO3) | 44.5 ± 10.6% | 32.2 ± 11.8 | 60–65 | nih.gov |
Exploration of Novel Preclinical Applications and Disease Models Beyond Current Scope (e.g., neuroinflammation, specific neurological disorders)
While [18F]FDPN has been primarily used for imaging opioid receptors in the context of pain and addiction, there is potential to explore its application in other preclinical disease models, including neuroinflammation and specific neurological disorders.
Neuroinflammation is increasingly recognized as a key factor in the progression of various neurodegenerative diseases. mdpi.com While [18F]FDPN directly targets opioid receptors rather than markers of neuroinflammation like the translocator protein (TSPO), changes in the opioid system can be intricately linked to inflammatory processes in the brain. mdpi.com Investigating how neuroinflammation impacts opioid receptor availability and function using [18F]FDPN PET could provide insights into the complex interplay between these systems in disease states. Although not directly using [18F]FDPN, studies employing other radioligands like [18F]fluoromethyl-PBR28 have investigated neuroinflammation in rat models, demonstrating the feasibility of PET imaging in this area. nih.gov
[18F]FDPN has been utilized in preclinical studies investigating chronic neuropathic pain in rats, demonstrating reduced opioid receptor availability in specific brain regions associated with pain processing and anhedonia. nih.gov This highlights its utility in studying the neurobiological changes in the opioid system in the context of chronic pain.
Theoretical Contributions to Radioligand Design Principles for GPCR Imaging
[18F]FDPN, as a radioligand targeting G-protein-coupled receptors (GPCRs), contributes to the broader understanding of radioligand design principles for this important class of receptors. GPCRs exist in various conformational states, including those coupled to G-proteins and those that are not. researchgate.net Antagonist radioligands like [18F]FDPN are understood to bind to both coupled and non-coupled GPCRs with similar affinity, while agonist radioligands may discriminate between high-affinity (active, coupled) and low-affinity (inactive, uncoupled) sites. researchgate.net
The design of [18F]FDPN, an antagonist radioligand, aligns with the principle that antagonists can provide a measure of the total receptor population (both coupled and uncoupled states). researchgate.net This is valuable for determining receptor density. The successful application of [18F]FDPN in imaging opioid receptors in vivo provides empirical data supporting these theoretical principles for GPCR radioligand design.
Further theoretical contributions can stem from analyzing the in vivo behavior of [18F]FDPN, including its binding kinetics, metabolism, and off-target binding. This information can inform the design of future opioid receptor radioligands with improved properties, such as enhanced selectivity for specific subtypes or altered kinetic profiles. The development of other 18F-labeled orvinols with different intrinsic activities (antagonist, partial agonist, full agonist) alongside [18F]FDPN allows for comparative studies that can refine radioligand design principles based on the desired pharmacological properties and the specific research question. nih.gov
Potential for Multimodal Imaging Integration in Preclinical Studies (e.g., PET/fMRI, PET/Optical)
Integrating PET imaging with other modalities like fMRI or optical imaging in preclinical studies holds significant potential for a more comprehensive understanding of brain function and pathology. thno.orgscholaris.caivs.no For [18F]FDPN PET, multimodal integration could provide complementary information about opioid receptor availability and related neural activity or physiological changes.
Combining [18F]FDPN PET with fMRI could allow researchers to simultaneously assess opioid receptor binding and regional brain activity or functional connectivity. This could be particularly valuable in studying conditions like chronic pain or addiction, where alterations in both the opioid system and neural networks are involved. For instance, correlating [18F]FDPN binding with fMRI measures could help elucidate how changes in opioid receptor availability relate to functional changes in pain processing or reward circuits. While studies have combined 18F-FDG PET and fMRI to assess cerebral function in conditions like major depressive disorder, demonstrating the feasibility of PET/fMRI integration, applying this to [18F]FDPN would provide specific insights into the opioid system. nih.gov
Integrating [18F]FDPN PET with optical imaging techniques in preclinical models, where applicable, could offer high spatial resolution information about cellular and molecular events in conjunction with the regional receptor binding measured by PET. This could be particularly relevant in studies investigating the cellular localization of opioid receptors or their interaction with other molecules at a microscopic level, complementing the macroscopic view provided by PET.
Multimodal imaging with [18F]FDPN could also be used to investigate the relationship between opioid receptor availability and other biological processes, such as neuroinflammation, by combining [18F]FDPN PET with PET imaging using radiotracers specific for neuroinflammation markers. This could help to disentangle the complex interplay between the opioid system and inflammatory responses in neurological disorders.
Q & A
Q. What experimental design considerations are critical for optimizing F-18 tracer protocols in PET imaging studies?
Methodological Answer:
- Begin with defining tracer-specific pharmacokinetics (e.g., uptake time, biodistribution) and selecting appropriate control groups. For example, in F-18 FDOPA studies, manual region-of-interest (ROI) placement on striatal regions requires standardized slice selection (typically 5 central slices) and occipital lobe normalization to minimize inter-scanner variability .
- Validate protocols using phantom studies to establish detection thresholds (e.g., minimum detectable activity [MDA] calculations via head simulator counts) .
Q. How can researchers ensure reproducibility in F-18 tracer quantification across imaging platforms?
Methodological Answer:
- Implement cross-calibration workflows, such as the Centiloid Project’s approach, which standardizes amyloid PET data by harmonizing analysis pipelines (e.g., reslicing MRI data to uniform voxel sizes and using predefined reference VOIs) .
- Use shared software tools (e.g., manufacturer-provided PET processing suites) to reduce variability in ROI analysis .
Q. What statistical methods are recommended for analyzing discrepancies in F-18 PET imaging data?
Methodological Answer:
- Apply ANOVA with Tukey post-hoc tests to compare calibration coefficients or tracer uptake between cohorts, ensuring α = 0.05 for significance .
- For longitudinal studies, use mixed-effects models to account for repeated measures and covariates like scanner drift .
Advanced Research Questions
Q. How can intratumoral heterogeneity in F-18 FMISO distribution be linked to biological outcomes like hypoxia?
Methodological Answer:
- Correlate FMISO uptake with histopathological markers (e.g., Glut-1 expression) via immunohistochemistry. Use voxel-wise analysis to map hypoxia gradients, avoiding assumptions about uniform tracer distribution .
- Validate findings by comparing FMISO retention with alternative hypoxia assays (e.g., pO₂ probes) in preclinical models .
Q. What strategies resolve contradictions between F-18 FDG PET/CT findings and clinical diagnoses in fever of unknown origin (FUO)?
Methodological Answer:
- Conduct blinded, multidisciplinary adjudication (clinicians, radiologists, pathologists) to reconcile discordant results. For example, in FUO cases, combine PET/CT data with serological tests and biopsy outcomes to refine diagnostic algorithms .
- Use receiver operating characteristic (ROC) analysis to quantify PET/CT’s diagnostic accuracy against gold-standard criteria .
Q. How should researchers validate novel F-18 tracers for specificity in neurological disorder studies?
Methodological Answer:
- Perform antemortem-postmortem validation, as demonstrated in F-18 FDDNP studies, where PET-derived distribution volume ratios (DVRs) are compared with autopsy-confirmed protein aggregation (e.g., tau, amyloid-β) .
- Incorporate multimodal imaging (e.g., MRI co-registration) to improve anatomical localization and reduce partial volume effects .
Data Management and Ethical Considerations
Q. What frameworks ensure ethical compliance in F-18 tracer studies involving human participants?
Methodological Answer:
- Follow institutional review board (IRB) protocols for radiation dose justification and informed consent. For example, in F-18 FDG studies, document dose optimization using ALARA principles and disclose risks/benefits in lay terms .
- Maintain audit trails for data integrity, including raw PET counts, reconstructed images, and analysis logs .
Q. How can researchers address conflicting results in multi-site F-18 PET studies?
Methodological Answer:
- Standardize data collection using centralized protocols (e.g., identical scanner calibration phantoms and ROI templates). The Centiloid Project’s replication analysis model, where independent sites replicate workflows, reduces site-specific biases .
- Publish negative results and methodological limitations transparently to avoid publication bias .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
